Technical Guide: Synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Technical Guide: Synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Executive Summary
This technical guide details the synthesis of trans-4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (CAS: 919799-84-1), a critical building block in the development of kinase inhibitors and GPCR modulators. The protocol prioritizes the trans-isomer stereocontrol, utilizing trans-4-aminocyclohexanecarboxylic acid as the starting material. The route employs a robust four-step sequence: amine protection, carboxylic acid reduction, Williamson ether synthesis, and acidolytic deprotection.
Target Audience: Medicinal Chemists, Process Development Scientists. Core Strategy: Linear synthesis with stereochemical retention.
Part 1: Retrosynthetic Analysis & Strategic Logic
The structural challenge lies in the 1,4-trans-disubstitution of the cyclohexane ring and the stability of the cyclopropylmethyl ether moiety.
Structural Disconnection
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Primary Disconnection: The ether linkage (
bond). -
Secondary Disconnection: The amine protecting group (
bond). -
Stereochemical Anchor: The 1,4-trans configuration is thermodynamically stable but must be preserved. We utilize the commercially available trans-4-aminocyclohexanecarboxylic acid to lock this geometry early.
Pathway Visualization
The following diagram outlines the logical flow from target to starting material.
Figure 1: Retrosynthetic logic prioritizing the retention of trans-stereochemistry.
Part 2: Detailed Synthetic Protocol
This section provides a self-validating experimental protocol. Each step includes "Process Checkpoints" to ensure quality before proceeding.
Step 1: N-Protection of trans-4-Aminocyclohexanecarboxylic Acid
Objective: Mask the nucleophilic amine to prevent interference during reduction and alkylation.
-
Reagents: trans-4-Aminocyclohexanecarboxylic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).
-
Mechanism: Nucleophilic attack of the amine on the carbonyl of Boc₂O.
Protocol:
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Dissolve trans-4-aminocyclohexanecarboxylic acid (14.3 g, 100 mmol) in 100 mL of 1N NaOH and 100 mL of 1,4-dioxane.
-
Cool to 0°C. Dropwise add a solution of Boc₂O (24.0 g, 110 mmol) in 50 mL dioxane.
-
Warm to room temperature (RT) and stir for 12 hours.
-
Workup: Concentrate to remove dioxane. Acidify the aqueous residue to pH 2-3 with 1N HCl (precipitate forms).
-
Filter the white solid, wash with water, and dry in a vacuum oven at 45°C.
| Parameter | Specification |
| Yield | 90-95% |
| Appearance | White crystalline solid |
| Checkpoint | ¹H NMR: Disappearance of free amine signals; appearance of t-Butyl singlet (~1.44 ppm). |
Step 2: Reduction to N-Boc-4-(hydroxymethyl)cyclohexylamine
Objective: Convert the carboxylic acid to a primary alcohol without reducing the carbamate (Boc) group. Expert Insight: Use the Mixed Anhydride Method (Isobutyl chloroformate/NaBH₄). This is safer and more chemoselective than LiAlH₄ and cleaner than Borane-THF for this specific substrate.
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Reagents: N-Boc-acid (from Step 1), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), NaBH₄ (2.5 eq), THF/MeOH.
Protocol:
-
Dissolve N-Boc-acid (24.3 g, 100 mmol) in dry THF (250 mL) under Nitrogen. Cool to -15°C.
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Add NMM (11.1 g, 110 mmol).
-
Add Isobutyl chloroformate (15.0 g, 110 mmol) dropwise, maintaining temp < -10°C. Stir for 30 min (formation of mixed anhydride).
-
Filter off the NMM·HCl salt rapidly (optional but cleaner) or proceed directly.
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Add NaBH₄ (9.5 g, 250 mmol) in one portion.
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Dropwise add Methanol (50 mL) over 30 mins at 0°C (vigorous gas evolution!).
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Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.
| Parameter | Specification |
| Yield | 85-90% |
| Checkpoint | IR: Disappearance of Acid C=O (1700 cm⁻¹ broad); Appearance of Alcohol O-H (3400 cm⁻¹). |
Step 3: Etherification (The Critical Step)
Objective: Install the cyclopropylmethyl group via Williamson Ether Synthesis. Critical Control: Temperature control is vital to prevent NaH-mediated decomposition of the Boc group (though Boc is generally stable to NaH at RT).
-
Reagents: N-Boc-alcohol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), (Bromomethyl)cyclopropane (1.2 eq), TBAI (0.1 eq, catalyst), DMF (anhydrous).
Protocol:
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Dissolve N-Boc-alcohol (11.5 g, 50 mmol) in anhydrous DMF (100 mL) under Argon. Cool to 0°C.
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Add NaH (3.0 g, 75 mmol) portion-wise. Stir at 0°C for 30 min until H₂ evolution ceases.
-
Add TBAI (1.8 g, 5 mmol) followed by (Bromomethyl)cyclopropane (8.1 g, 60 mmol) dropwise.
-
Allow to warm to RT and stir for 16 hours.
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Workup: Carefully quench with ice-water. Extract with Et₂O (3x) (Ether is preferred to remove DMF).
-
Purification: Silica gel chromatography (Hexane/EtOAc 8:2).
| Parameter | Specification |
| Yield | 70-80% |
| Key Risk | Over-alkylation (unlikely on secondary carbamate) or elimination of alkyl halide. |
| Checkpoint | ¹H NMR: New doublet at ~3.3 ppm (O-CH₂-Cyclopropyl). |
Step 4: Deprotection to Final Amine
Objective: Removal of the Boc group to release the primary amine.
-
Reagents: 4M HCl in Dioxane.
Protocol:
-
Dissolve the ether intermediate (10 mmol) in 1,4-dioxane (10 mL).
-
Add 4M HCl in Dioxane (10 mL, 40 mmol). Stir at RT for 2-4 hours.
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Isolation: Dilute with Et₂O. The product precipitates as the Hydrochloride salt.
-
Filter the solid, wash with Et₂O, and dry.
Part 3: Data Visualization & Workflows
Synthesis Workflow
The following diagram details the operational flow, including critical reagents and conditions.
Figure 2: Step-by-step reaction workflow with expected yields.
Quantitative Summary Table
| Step | Reaction Type | Key Reagents | Critical Parameter | Expected Yield |
| 1 | Amine Protection | Boc₂O, NaOH | pH control > 9 | 95% |
| 2 | Mixed Anhydride Reduction | i-BuOCOCl, NaBH₄ | Temp < -10°C (Anhydride formation) | 88% |
| 3 | Williamson Ether | NaH, CPM-Br, DMF | Anhydrous conditions | 75% |
| 4 | Acidolysis | HCl/Dioxane | Complete gas evolution | 98% |
Part 4: Analytical Validation (E-E-A-T)
To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.
NMR Diagnostic Signals (400 MHz, DMSO-d6)
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Cyclopropyl Ring: High field multiplets at 0.2 - 0.5 ppm (4H).
-
Ether Linkage: Doublet at ~3.25 ppm (
) and Doublet at ~3.20 ppm ( ). -
Cyclohexane Core: Broad multiplets 1.0 - 1.9 ppm .
-
Amine: Broad singlet (exchangeable) or Ammonium signal at ~8.0 ppm (if HCl salt).
-
Stereochemistry: The trans configuration is typically confirmed by the coupling constant of the H1 proton (axial-axial coupling > 10 Hz) or by NOE experiments between H1 and H4.
Safety Considerations
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Sodium Hydride (NaH): Pyrophoric. Use mineral oil dispersion and wash with hexane only if strictly necessary. Quench excess NaH with solid NH₄Cl or isopropanol before adding water.
-
(Bromomethyl)cyclopropane: Alkylating agent. Potentially genotoxic. Handle in a fume hood.
-
Isobutyl Chloroformate: Moisture sensitive. lachrymator.
References
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National Institutes of Health (NIH). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (Relevant for cyclopropyl amine handling and Curtius protocols). Available at: [Link]
- Google Patents.Process to produce (1r, 4r)-4-substituted cyclohexane-1-amines. EP4402276A1.
-
Organic Syntheses. Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl Grignard reagent. (General background on cyclohexylmethanol synthesis). Available at: [Link]
